O-Allyl-L-tyrosine methyl ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

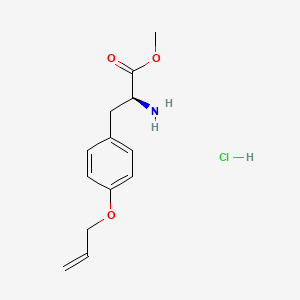

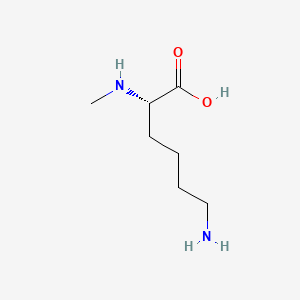

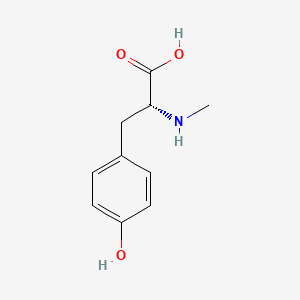

O-Allyl-L-tyrosine methyl ester hydrochloride is a compound with the IUPAC name methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate hydrochloride . It appears as a white crystalline powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 271.74 . The compound has a melting point range of 188-194°C .Applications De Recherche Scientifique

Synthesis and Characterization

O-Allyl-L-tyrosine methyl ester hydrochloride is involved in the synthesis and characterization of various polar amino acid methyl ester hydrochlorides. These compounds, including L-Tyrosine methyl ester hydrochloride, are synthesized through reactions with HCl in methanol in the presence of thionyl chloride, characterized by high yields and mild reaction conditions. The structural and compositional analysis is typically conducted using elemental analysis and IR spectroscopy, contributing to the understanding of reaction conditions and factors affecting these syntheses (Xie Ji-min, 2007).

Fluorescent Sensing

In a notable application, this compound has been utilized for the development of a simple and sensitive fluorescent sensor for detecting methyl parathion, a type of organophosphorus pesticide. This sensor is based on L-tyrosine methyl ester functionalized carbon dots and a tyrosinase system, showcasing strong and stable photoluminescence properties. This innovative approach demonstrates low detection limits and high reproducibility, with potential for analyzing various food and beverage samples (Juying Hou et al., 2015).

Solid-State Properties for Drug Delivery

Research on the solid-state properties of this compound has provided insights into its role as a prodrug for L-tyrosine. The crystal structure analysis of L-tyrosine methyl ester, compared to its ethyl and n-butyl esters, aids in understanding its behavior and stability, crucial for drug delivery applications. The stability and low hydrolysis rate of these esters make them suitable candidates for prodrug development, aiming to improve drug solubility and absorption (B. Nicolaï et al., 2011).

Antibacterial Activity

This compound has been used in the synthesis of the methyl ester of para-hydroxycinnamic acid (p-HCAM) through biotransformation processes. This synthesis demonstrates potential antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The enzymatic catalysis involved in this process, utilizing phenylalanine/tyrosine ammonia lyase enzymes, highlights the potential of this compound derivatives in developing new antibacterial agents with clinical and industrial applications (M. C. Macdonald et al., 2016).

Mécanisme D'action

Target of Action

It is known to be a biochemical used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein function or activity.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTKDRSTELCRPC-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)